

Quantitative Structure-Activity Relationship (QSAR) of Allyl Esters: A Comparative Guide

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Compound of Interest

Compound Name: *Allyl propionate*

Cat. No.: *B1584478*

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For researchers, scientists, and drug development professionals, understanding the relationship between the chemical structure of allyl esters and their biological activity is crucial for the targeted design of new molecules with desired properties. This guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) models for allyl esters across different biological endpoints, supported by experimental data and detailed methodologies.

Data Presentation: Comparative QSAR Models

The following tables summarize quantitative data from various QSAR studies on allyl esters, focusing on their toxicity to the aquatic protozoan *Tetrahymena pyriformis*. This endpoint is well-studied and provides a strong basis for comparing different QSAR modeling approaches.

Table 1: Allyl Ester Toxicity Data and Molecular Descriptors

This table presents a selection of allyl esters and their corresponding aquatic toxicity, expressed as the 50% growth inhibitory concentration (IGC50). Key molecular descriptors used in published QSAR models are also included.

No.	Compound Name	Activity A = log(1/IGC50) (mM)	C2D (Å ²)	log KOW	Reference
1	Allyl heptanoate	0.7282	92.74	-	[1]
2	Allyl hexanoate	0.2128	80.08	-	[1]
3	Allyl butyrate	-0.6355	57.07	-	[1]
4	Allyl ester of salicylic acid (AESA)	Not Available	Not Available	Not Available	[2]
5	Allyl ester of acetylsalicylic acid (AEASA)	Not Available	Not Available	Not Available	[2]

Note: A higher value of A indicates greater toxicity. C2D is a 2D molecular compressibility descriptor. log KOW is the 1-octanol/water partition coefficient, a measure of lipophilicity.

Table 2: Comparison of QSAR Models for Aliphatic Ester Toxicity

This table compares the statistical quality of different QSAR models developed for predicting the aquatic toxicity of a broad set of aliphatic esters, which included allyl esters.

Model Reference	Statistical Method	Key Descriptors	R ²	Q ² (LOO)	F-statistic	RMSE
Model 1[3]	GA-MLR	2 Descriptors (unspecified)	0.899	0.928	137.73	0.263
Model 2[1]	MLR	C2D (Compressibility)	>0.9 (implied)	Validated	Not specified	Not specified

Abbreviations: GA-MLR (Genetic Algorithm-Multiple Linear Regression), R² (Coefficient of determination), Q² (LOO) (Leave-One-Out Cross-validated R²), F (F-statistic), RMSE (Root Mean Square Error).

Alternative Biological Activities

While aquatic toxicity provides the most robust QSAR data, allyl esters have been investigated for other activities:

- **Insecticidal/Ovicidal Activity:** A study on allyl esters of fatty acids demonstrated an inverse relationship between the alkyl chain length and ovicidal activity against *Cydia pomonella*[4]. Allyl cinnamate, in particular, has shown potent insecticidal effects against *Spodoptera littoralis* larvae, with midgut cells identified as a primary target[5].
- **Antibacterial and Antifungal Activity:** The allyl ester of salicylic acid (AESA) and the allyl ester of acetylsalicylic acid (AEASA) have been identified through in silico screening and confirmed via in vitro testing to have significant antibacterial and antifungal properties against pathogens like *S. aureus*, *E. coli*, and *Candida albicans*[2][6].

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of QSAR models.

Biological Assay: Aquatic Toxicity Testing with *Tetrahymena pyriformis*

This protocol outlines the determination of the 50% inhibitory growth concentration (IGC50) for a test compound.

- **Cell Culture:** *Tetrahymena pyriformis* is cultivated in a sterile proteose-peptone medium at a constant temperature (e.g., 28-30°C)[7][8].
- **Test Preparation:** A series of dilutions of the test compound (e.g., allyl ester) are prepared in the culture medium within sterile flasks or 24/96-well plates[7][8].
- **Inoculation:** A defined volume of a log-phase *T. pyriformis* culture is added to each flask/well containing the test compound dilutions and to control flasks (medium without the test compound)[8].
- **Incubation:** The cultures are incubated for a set period, typically 24 to 48 hours, under controlled temperature in the dark[9][10].
- **Growth Measurement:** Population density is measured at the end of the incubation period. This is commonly done spectrophotometrically by measuring the absorbance (turbidity) of the culture at a wavelength of 540 nm[7].
- **Data Analysis:** The percentage of growth inhibition is calculated for each concentration relative to the control. The IGC50 value, the concentration causing 50% growth inhibition, is then determined using probit analysis or other suitable statistical methods[3][7].

Computational Protocol: 2D-QSAR Model Development

This protocol describes a typical workflow for creating a 2D-QSAR model, such as those used for ester toxicity.

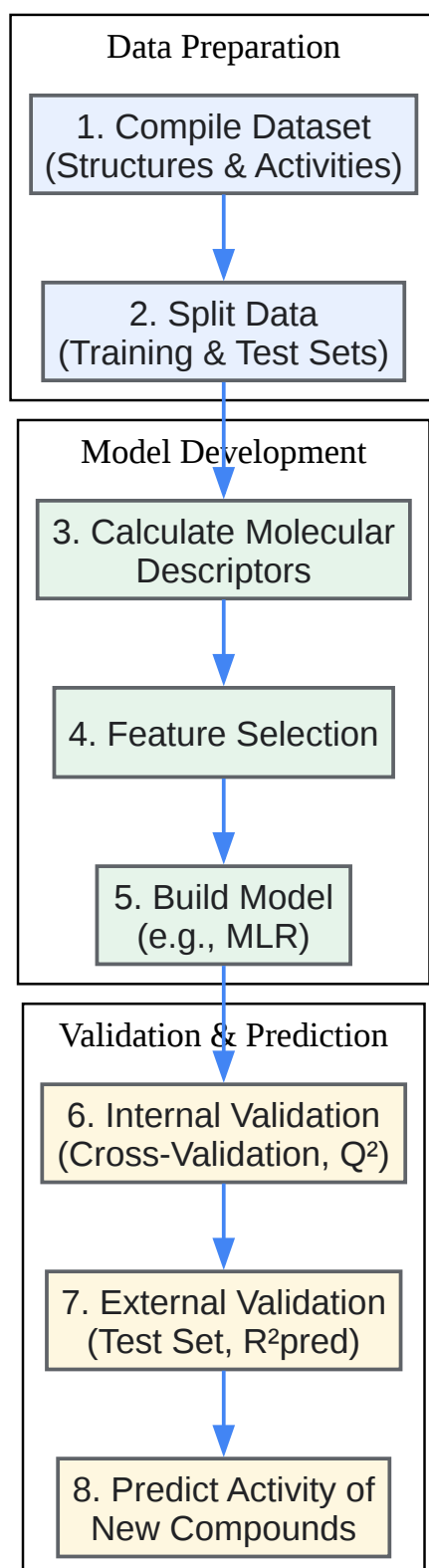
- **Data Set Preparation:** A dataset of molecules with their corresponding biological activities (e.g., $\log(1/\text{IGC50})$) is compiled. This set is typically divided into a training set (for model building, ~70-80% of compounds) and a test set (for external validation, ~20-30%)[3][11].

- **Molecular Structure Optimization:** The 2D or 3D structure of each molecule is generated and optimized using computational chemistry software. Methods like Molecular Mechanics (e.g., MM+) or semi-empirical methods (e.g., AM1) are often used to find the lowest energy conformation[1].
- **Descriptor Calculation:** A large number of molecular descriptors are calculated for each molecule using software like DRAGON or PaDEL-Descriptor[3][11]. These can include constitutional, topological, geometric, and electronic descriptors[12][13][14].
- **Variable Selection:** To avoid overfitting and to create a robust model, a subset of the most relevant descriptors is selected. Techniques like Genetic Algorithms (GA), stepwise multiple linear regression (MLR), or other machine learning approaches are employed for this purpose[3].
- **Model Generation:** A mathematical model is built to correlate the selected descriptors with the biological activity. Multiple Linear Regression (MLR) is a common method, resulting in an equation of the form: $\text{Activity} = c_0 + c_1D_1 + c_2D_2 + \dots$ [15].
- **Model Validation:** The quality of the model is rigorously assessed:
 - **Internal Validation:** Techniques like Leave-One-Out cross-validation (Q^2) are used to check the model's internal consistency and robustness[3].
 - **External Validation:** The model's predictive power is tested by using it to predict the activity of the compounds in the external test set (which were not used to build the model)[3].
 - **Statistical Metrics:** The model's performance is quantified using statistical parameters such as the coefficient of determination (R^2), the cross-validated coefficient (Q^2), F-statistic, and the root mean square error (RMSE)[3].

Visualizations

General QSAR Workflow

The following diagram illustrates the logical steps involved in developing a QSAR model.

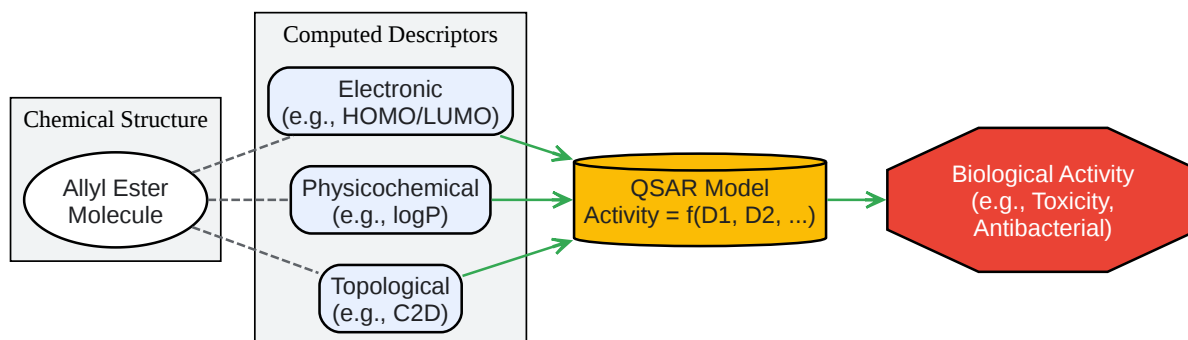


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A generalized workflow for developing a predictive QSAR model.

Descriptor-Activity Relationship

This diagram shows the core principle of QSAR: linking molecular characteristics to biological effects.

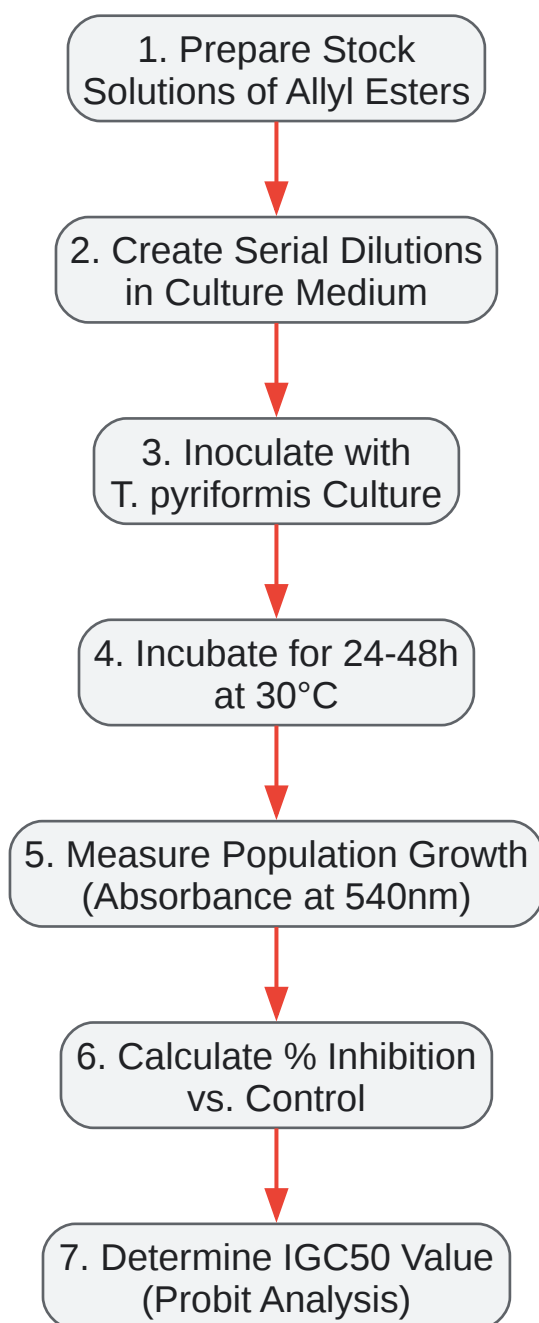


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Connecting molecular descriptors to biological activity via a QSAR model.

Experimental Workflow for Toxicity Testing

This diagram outlines the key stages in the *Tetrahymena pyriformis* bioassay.



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Workflow for the Tetrahymena pyriformis aquatic toxicity assay.

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